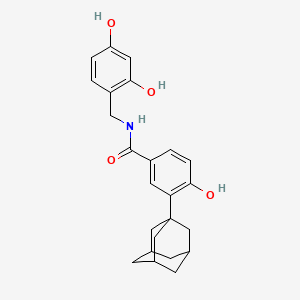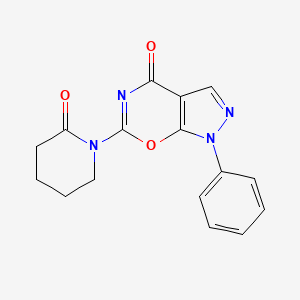![molecular formula C41H47ClF2N4O6 B10835650 5-[[4-Chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile](/img/structure/B10835650.png)
5-[[4-Chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID30107136-Compound-Example8” is a patented compound known for its significant applications in various fields, including medicine and industry. This compound has been studied extensively for its unique properties and potential benefits in therapeutic treatments, particularly in the context of human immunodeficiency virus infection and other infectious diseases .
Preparation Methods
The preparation of “PMID30107136-Compound-Example8” involves several synthetic routes and reaction conditions. One common method includes the use of methacrylate-containing block copolymers, allowing segment-selective introduction of functional moieties. This method is highly efficient and catalyst-free, making it suitable for industrial production . The preparation process typically involves the following steps:
Synthesis of Block Copolymers: Using living anionic polymerization to create block copolymers with specific functional segments.
Functionalization: Introducing functional moieties through selective reactions, such as hydroamination.
Purification: Ensuring the purity of the final product through techniques like IR spectroscopy and NMR.
Chemical Reactions Analysis
“PMID30107136-Compound-Example8” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
“PMID30107136-Compound-Example8” has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of “PMID30107136-Compound-Example8” involves its interaction with specific molecular targets and pathways. It is known to modulate transcription factors and signaling proteins, leading to changes in gene expression and cellular responses . The compound’s effects are mediated through pathways such as the PD-1/PD-L1 axis, which plays a crucial role in immune evasion and response .
Comparison with Similar Compounds
“PMID30107136-Compound-Example8” can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: Known for their applications in treating solid tumors and cancers.
1,3,4-Oxadiazole Derivatives: Also used in cancer treatment and have similar properties.
1,3,4-Thiadiazole Derivatives: Another class of compounds with applications in cancer therapy.
The uniqueness of “PMID30107136-Compound-Example8” lies in its specific molecular structure and the pathways it targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C41H47ClF2N4O6 |
|---|---|
Molecular Weight |
765.3 g/mol |
IUPAC Name |
5-[[4-chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C41H47ClF2N4O6/c1-28-32(7-4-8-34(28)35-9-5-10-37(29(35)2)52-14-6-12-48-13-11-41(43,44)24-48)23-54-39-17-38(53-22-31-15-30(18-45)19-46-20-31)33(16-36(39)42)21-47(3)40(25-49,26-50)27-51/h4-5,7-10,15-17,19-20,49-51H,6,11-14,21-27H2,1-3H3 |
InChI Key |
KNCHTQJZTIPCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=C(C(=CC=C2)OCCCN3CCC(C3)(F)F)C)COC4=C(C=C(C(=C4)OCC5=CC(=CN=C5)C#N)CN(C)C(CO)(CO)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835570.png)

![(E)-N-[6-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10835585.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835586.png)
![3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835597.png)
![3-(Dimethylamino)-1-[4-[4-[3-(dimethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835607.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[4-[2-(1-methylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzonitrile](/img/structure/B10835618.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835632.png)

![2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol](/img/structure/B10835648.png)
![(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835649.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)
